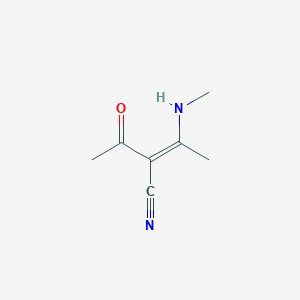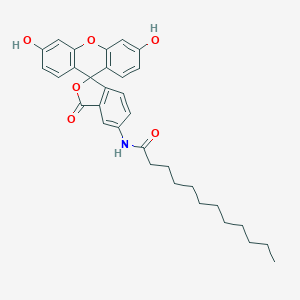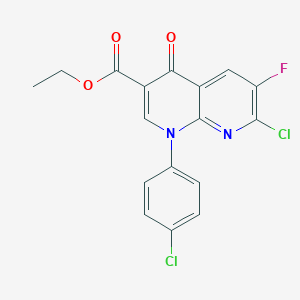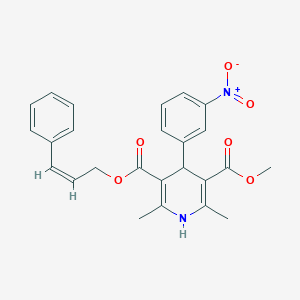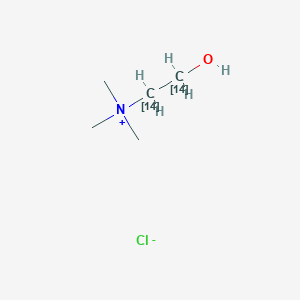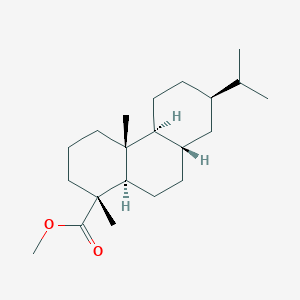
Methyl tetrahydroabietate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of abietic acid, which is a natural product found in coniferous trees. Methyl tetrahydroabietate has been synthesized using different methods and has been evaluated for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl tetrahydroabietate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Effets Biochimiques Et Physiologiques
Methyl tetrahydroabietate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl tetrahydroabietate in lab experiments is its potential use in cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It is also relatively easy to synthesize and is stable under normal lab conditions. However, one of the limitations of using methyl tetrahydroabietate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of methyl tetrahydroabietate. One area of research is in the development of new cancer treatments. Methyl tetrahydroabietate has been shown to have anti-tumor properties and could potentially be used in the development of new cancer drugs. Another area of research is in the study of its anti-inflammatory and antioxidant properties. Methyl tetrahydroabietate could potentially be used in the treatment of inflammatory diseases and as an antioxidant. Finally, more research is needed to fully understand the mechanism of action of methyl tetrahydroabietate and its potential uses in scientific research.
Conclusion:
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. It has been synthesized using different methods and has been evaluated for its biochemical and physiological effects. Studies have shown that it has anti-tumor properties, can reduce inflammation, and act as an antioxidant. While there are limitations to its use in lab experiments, there are several future directions for the study of methyl tetrahydroabietate, including the development of new cancer treatments and the study of its anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
Methyl tetrahydroabietate can be synthesized using different methods, including the reduction of abietic acid and the hydrogenation of dehydroabietic acid. The reduction of abietic acid involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The hydrogenation of dehydroabietic acid involves the use of a catalyst such as platinum or palladium. Both methods have been used successfully in the synthesis of methyl tetrahydroabietate.
Applications De Recherche Scientifique
Methyl tetrahydroabietate has been studied for its potential use in scientific research. One of the main research applications is in the field of cancer research. Studies have shown that methyl tetrahydroabietate has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases and as an antioxidant.
Propriétés
Numéro CAS |
19941-28-7 |
|---|---|
Nom du produit |
Methyl tetrahydroabietate |
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
methyl (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h14-18H,6-13H2,1-5H3/t15-,16+,17+,18-,20-,21-/m1/s1 |
Clé InChI |
FJHHBOWEISXQJX-ORAJIYJMSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
SMILES canonique |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
Autres numéros CAS |
19941-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



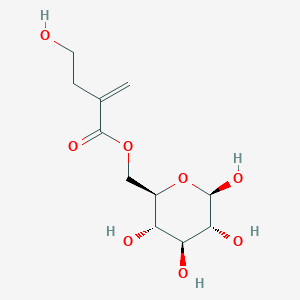
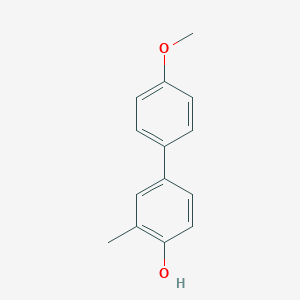
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
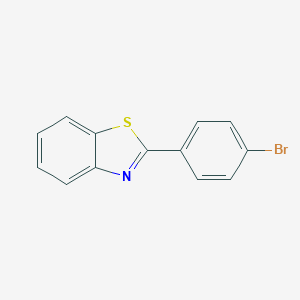
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

